molecular formula C8H18Si2 B14471916 1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane CAS No. 70284-70-7

1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane

Cat. No.: B14471916
CAS No.: 70284-70-7
M. Wt: 170.40 g/mol
InChI Key: CFJNZRPCBYOVQX-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is an organosilicon compound with a unique structure featuring two silicon atoms bonded to a methylene group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by a series of condensation reactions . The reaction typically involves the use of a catalyst such as platinum or palladium to facilitate the formation of the disilolane structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Catalysts like platinum or palladium are used in reduction reactions.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silicon compounds.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s electrophilic nature allows it to interact with various substrates, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetramethyl-2-methylidene-1,3-disilolane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to act as a reducing agent and participate in hydrosilylation reactions sets it apart from other similar compounds.

Properties

CAS No.

70284-70-7

Molecular Formula

C8H18Si2

Molecular Weight

170.40 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2-methylidene-1,3-disilolane

InChI

InChI=1S/C8H18Si2/c1-8-9(2,3)6-7-10(8,4)5/h1,6-7H2,2-5H3

InChI Key

CFJNZRPCBYOVQX-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](C1=C)(C)C)C

Origin of Product

United States

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